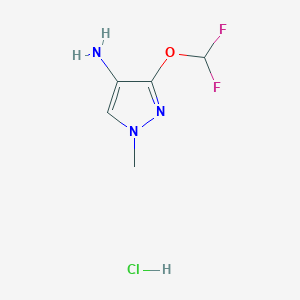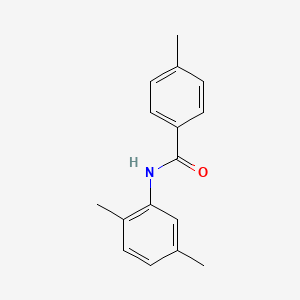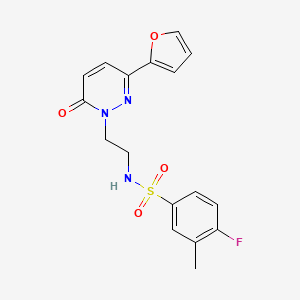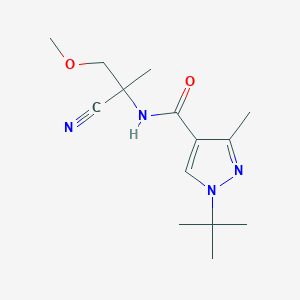
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine is a chemical compound that belongs to the class of organic compounds known as sulfonyl piperidines. This compound is characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a chloronaphthalene moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
科学的研究の応用
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
将来の方向性
生化学分析
Biochemical Properties
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with trypsin-1, a serine protease enzyme, which is crucial for protein digestion in humans . The nature of this interaction involves the binding of this compound to the active site of trypsin-1, inhibiting its activity and thus affecting protein metabolism.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to specific transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, it binds to the active sites of enzymes such as trypsin-1, inhibiting their activity . This inhibition can lead to downstream effects on various biochemical pathways. Furthermore, this compound can activate or repress gene expression by interacting with transcription factors, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions for extended periods . Its degradation products can have different biochemical activities, which may lead to varying effects on cells over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without adverse effects . At higher doses, it can cause toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and biochemical responses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are essential for the metabolism of many endogenous and exogenous compounds . This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
準備方法
The synthesis of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfinyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and specific temperature and pressure conditions to control the reaction kinetics and product formation.
作用機序
The mechanism of action of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
類似化合物との比較
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine can be compared with other similar compounds, such as:
1-((4-Bromonaphthalen-1-yl)sulfonyl)piperidine: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-((4-Methylnaphthalen-1-yl)sulfonyl)piperidine: Contains a methyl group instead of chlorine, potentially altering its chemical and biological properties.
1-((4-Nitronaphthalen-1-yl)sulfonyl)piperidine:
Each of these compounds has unique properties and applications, making this compound a valuable compound for comparative studies in scientific research.
特性
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c16-14-8-9-15(13-7-3-2-6-12(13)14)20(18,19)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTHZWQDHGXSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide](/img/structure/B2502779.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)

![3-(benzenesulfonyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2502788.png)



![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)

![2-(1,2-benzoxazol-3-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2502800.png)
